molecular formula C17H14BrN5O2 B1148139 Bromo-NNC13-8241 CAS No. 106937-64-8

Bromo-NNC13-8241

Cat. No.: B1148139
CAS No.: 106937-64-8
M. Wt: 400.23
InChI Key:
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Description

Bromo-NNC13-8241 is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It is known for its role as a potent inhibitor of the sodium-calcium exchanger, which has implications in various biological systems.

Preparation Methods

The synthesis of Bromo-NNC13-8241 involves several steps, typically starting with the bromination of an aromatic compound. One common method involves the use of bromobenzene in dry carbon disulfide, followed by the addition of anhydrous aluminum chloride and acetic anhydride. The reaction mixture is then refluxed and subsequently worked up to isolate the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Bromo-NNC13-8241 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other organic molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bromo-NNC13-8241 has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various coupling reactions.

    Biology: Its role as a sodium-calcium exchanger inhibitor makes it valuable in studying cellular processes and signaling pathways.

    Medicine: The compound has shown promise in the treatment of heart failure and neurological disorders, with ongoing clinical trials exploring its therapeutic potential.

    Industry: It is used in manufacturing processes to improve product quality and efficiency, although health and safety considerations are important.

Mechanism of Action

The primary mechanism of action of Bromo-NNC13-8241 involves the inhibition of the sodium-calcium exchanger. This inhibition affects the balance of sodium and calcium ions within cells, which can influence various cellular functions and signaling pathways. The molecular targets and pathways involved are still being studied, but the compound’s effects on ion transport are well-documented.

Comparison with Similar Compounds

Bromo-NNC13-8241 can be compared to other sodium-calcium exchanger inhibitors, such as:

    Benzofuran derivatives: These compounds also exhibit inhibitory effects on ion exchangers and have similar applications in medicine and biology.

    N-bromosuccinimide derivatives: These compounds are used in similar substitution and coupling reactions, but they may differ in their reactivity and selectivity.

The uniqueness of this compound lies in its specific inhibitory action on the sodium-calcium exchanger, which makes it particularly valuable for studying ion transport and related biological processes.

Properties

CAS No.

106937-64-8

Molecular Formula

C17H14BrN5O2

Molecular Weight

400.23

Purity

>98%

Synonyms

3-(5-cyclopropyl-1,2,4-oxadiazo-3-yl)-7-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]-benzodiazepine

Origin of Product

United States

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